molecular formula C13H14N2O3S2 B3841990 4-methoxy-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide

4-methoxy-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide

Cat. No.: B3841990
M. Wt: 310.4 g/mol
InChI Key: VAMKPRREGWLJJP-UVTDQMKNSA-N
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Description

4-methoxy-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides This compound features a methoxy group attached to a benzene ring, a thiophene ring, and a sulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide typically involves the condensation of 4-methoxybenzenesulfonohydrazide with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide moiety to amines or other reduced forms.

    Substitution: The methoxy group and the thiophene ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

4-methoxy-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonohydrazide moiety may play a role in binding to these targets, while the methoxy and thiophene groups contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N’-[(1Z)-1-(2-thienyl)ethylidene]benzenesulfonohydrazide: Similar structure but with a methyl group instead of a methoxy group.

    4-chloro-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

4-methoxy-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxy group, thiophene ring, and sulfonohydrazide moiety provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

4-methoxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-10(13-4-3-9-19-13)14-15-20(16,17)12-7-5-11(18-2)6-8-12/h3-9,15H,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMKPRREGWLJJP-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)OC)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)OC)/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide
Reactant of Route 2
4-methoxy-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide
Reactant of Route 3
4-methoxy-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide
Reactant of Route 4
4-methoxy-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide
Reactant of Route 5
4-methoxy-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide
Reactant of Route 6
4-methoxy-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide

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